6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Overview
Description
6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide , also known by its chemical formula C13H8ClF3N2O , is a synthetic compound with intriguing pharmacological properties. Its molecular weight is approximately 300.67 g/mol .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the chlorine atom at the 6-position of the chromene ring. While I don’t have specific analytical data for this product, early discovery researchers have access to it as part of a collection of rare and unique chemicals . Further studies are needed to elucidate the precise synthetic pathway.
Scientific Research Applications
Structural Activity Relationship Studies
Research has focused on understanding the structural activity relationship of compounds similar to 6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, especially as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. For example, studies have shown the critical nature of specific substitutions on the pyrimidine ring for maintaining activity, with some modifications leading to improved cellular permeability (Palanki et al., 2000).
Synthesis and Biological Evaluation
Novel methods for synthesizing derivatives of this compound have been developed, exploring their potential as antioxidants and antibacterial agents. One such method involves a one-pot reaction combining salicylaldehydes, acetoacetanilides, and indoles, which yields chromene systems with good antioxidant activity and antibacterial properties (Subbareddy & Sumathi, 2017).
Applications in Fluorescent Probing
This compound and its derivatives have been investigated for their potential as fluorescent probes, particularly for selective detection of metal ions like Cu(II). The development of such compounds as efficient fluorescent chemosensors is a significant area of interest, leveraging their specific interactions with certain metal ions (Bekhradnia, Domehri, & Khosravi, 2016).
Antimicrobial and Antitumor Activities
Research into chlorinated coumarins, which are structurally related to this compound, has revealed their antimicrobial properties, especially against Mycobacterium tuberculosis. This highlights the compound's potential in developing new antimicrobial agents (Hwang et al., 2013). Additionally, some derivatives have shown cytotoxic activity against cancer cell lines, suggesting their utility in cancer research (Rao et al., 2016).
Alzheimer's Disease Research
Compounds like this compound have been synthesized and evaluated for their anti-ChE activity, relevant in Alzheimer's disease research. Some derivatives have shown good anti-acetylcholinesterase activity and neuroprotective effects, although they did not exhibit beta-secretase inhibitory activity (Saeedi et al., 2017).
properties
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO2/c18-13-4-5-15-10(7-13)6-11(9-24-15)16(23)22-14-3-1-2-12(8-14)17(19,20)21/h1-8H,9H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNBMNRXZMRHAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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